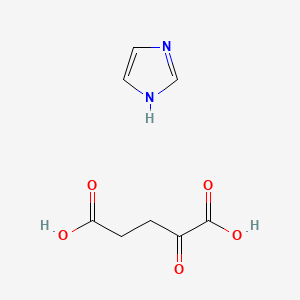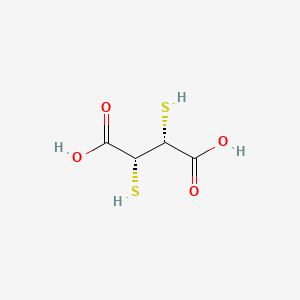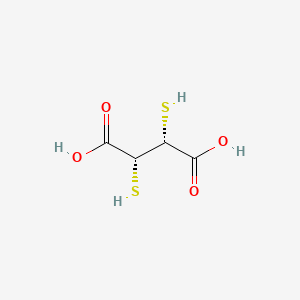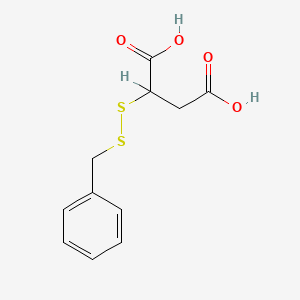
2-(Benzyldithio)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyldithio)succinic acid is an organic compound that features a succinic acid backbone with a benzyldithio group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyldithio)succinic acid typically involves the reaction of succinic acid with benzyl mercaptan in the presence of a suitable catalyst. One common method is to use a base such as sodium hydroxide to deprotonate the succinic acid, followed by the addition of benzyl mercaptan. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyldithio)succinic acid can undergo various chemical reactions, including:
Oxidation: The benzyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyldithio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted succinic acid derivatives.
Applications De Recherche Scientifique
2-(Benzyldithio)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyldithio)succinic acid involves its interaction with various molecular targets. The benzyldithio group can undergo redox reactions, making it a useful probe for studying oxidative stress and redox biology. Additionally, the compound can interact with thiol-containing proteins and enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: A simple dicarboxylic acid with similar structural features but lacking the benzyldithio group.
Benzyl mercaptan: Contains the benzylthio group but lacks the succinic acid backbone.
2-(Methylthio)succinic acid: Similar structure but with a methylthio group instead of a benzyldithio group.
Uniqueness
2-(Benzyldithio)succinic acid is unique due to the presence of both the succinic acid backbone and the benzyldithio group. This combination imparts distinct chemical properties, making it useful in various applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
94520-49-7 |
|---|---|
Formule moléculaire |
C11H12O4S2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-(benzyldisulfanyl)butanedioic acid |
InChI |
InChI=1S/C11H12O4S2/c12-10(13)6-9(11(14)15)17-16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) |
Clé InChI |
ULHKCUJOONCJHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSSC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




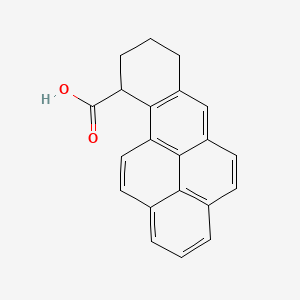

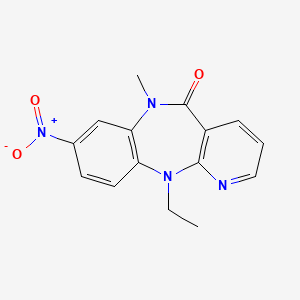

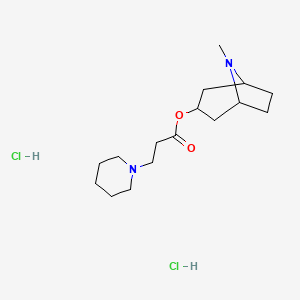
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
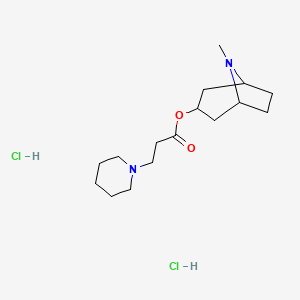

![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
